Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]-
Description
"Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]-" is a brominated pyridine derivative featuring a 3,4-dihydro-2H-pyrrole (a partially saturated pyrrolidine ring) linked via an ethyl group at the 4-position of the pyridine core. This compound’s structure combines aromatic (pyridine) and partially saturated heterocyclic (pyrrolidine) systems, which may confer unique physicochemical properties, such as altered solubility or conformational flexibility compared to simpler pyridine derivatives.
While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural motifs align with bioactive molecules. For example, brominated pyridines are common in agrochemicals and pharmaceuticals due to their ability to act as halogens in halogen bonding or as leaving groups in nucleophilic substitution reactions .
Properties
IUPAC Name |
3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c12-11-8-13-7-5-9(11)3-4-10-2-1-6-14-10/h5,7-8H,1-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRDQBAINXLHHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)CCC2=C(C=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401204342 | |
| Record name | 3-Bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401204342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
463303-99-3 | |
| Record name | 3-Bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=463303-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401204342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as ethanol or ether and may involve catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: The compound can be used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares "Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]-" with structurally or functionally related compounds, based on heterocyclic frameworks, substituent effects, and applications inferred from the evidence.
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core Differences: The target compound’s pyridine core differs from bromacil’s pyrimidinedione or ethirimol’s pyrimidinone. Pyridine’s aromaticity and lone pair on nitrogen contrast with pyrimidinones’ carbonyl groups, which enhance hydrogen-bonding capabilities . The pyrrolidine-ethyl substituent in the target compound introduces conformational flexibility absent in the rigid fused-ring systems of bromacil or ethirimol.
Substituent Effects: The 3-bromo group in the target compound may enhance electrophilicity compared to non-halogenated analogs like 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine. Bromine’s electron-withdrawing effect could stabilize negative charges or facilitate cross-coupling reactions . Ethirimol’s ethylamino and methyl groups optimize antifungal activity via targeted enzyme interactions, while the target compound’s pyrrolidine-ethyl chain might influence membrane permeability or receptor binding .
Potential Applications: Bromacil and ethirimol demonstrate the importance of halogenation and alkyl/amino substitutions in agrochemical activity. The target compound’s bromine and pyrrolidine-ethyl groups suggest possible utility in drug discovery or catalysis, though specific data are lacking .
Biological Activity
Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]- (CAS No. 463303-99-3) is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom and a 3,4-dihydro-2H-pyrrol-5-yl group. This compound is of interest due to its potential biological activities, which may include interactions with various molecular targets, including enzymes and receptors.
- Molecular Formula : C₁₁H₁₃BrN₂
- Molecular Weight : 253.14 g/mol
- CAS Registry Number : 463303-99-3
The biological activity of Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]- is primarily attributed to its structural features which allow it to interact with specific biochemical pathways. The bromine substituent enhances the compound's reactivity and may influence its binding affinity to biological targets. The compound's mechanism of action typically involves:
- Enzyme Inhibition : By binding to active sites on enzymes, the compound may inhibit their function.
- Receptor Modulation : The compound can alter receptor activity, potentially influencing signaling pathways related to various physiological processes.
Biological Activities
Research indicates that derivatives of pyridine and pyrrole structures exhibit a range of biological activities:
Anticancer Activity
Pyridine derivatives have been studied for their anticancer properties. For instance, compounds similar to Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]- have shown cytotoxic effects against various cancer cell lines. A study highlighted that modifications in the structure significantly affected the cytotoxicity against ovarian and breast cancer cells, demonstrating moderate activity while maintaining low toxicity towards non-cancerous cells .
Antiviral Activity
Compounds with similar structural motifs have also been evaluated for antiviral properties. Research has revealed promising results against viruses such as H5N1, indicating that brominated pyridine derivatives could possess significant antiviral potential .
Neuroprotective Effects
Pyrrolo[3,4-c]pyridine derivatives have demonstrated effectiveness in treating diseases affecting the nervous system. Their analgesic and sedative properties suggest potential applications in managing pain and neurological disorders .
Case Studies
- Anticancer Study : A synthesized derivative exhibited moderate cytotoxicity against ovarian cancer cells while being less toxic to healthy cardiac cells. This highlights the potential for selective targeting in cancer therapy .
- Antiviral Research : Compounds derived from similar structures were tested against H5N1 and showed effective inhibition of viral replication at low concentrations .
Comparative Analysis
The biological activity of Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]- can be compared with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)- | Lacks bromine | Moderate anticancer activity |
| Myosmine | Similar structure without bromine | Neuroprotective effects |
Q & A
Q. What are the recommended synthetic routes for 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]pyridine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of structurally related pyridine derivatives often involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, ethyl nicotinate derivatives can serve as precursors, with bromine introduced via halogenation (e.g., using -iodosuccinimide or bromine sources under controlled conditions). Key steps include:
- Coupling Reactions : Use of Suzuki-Miyaura coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) and Pd(PPh) catalysts in toluene/EtOH/HO at 90–105°C .
- Cyclization : Acidic or basic hydrolysis to stabilize the pyrrolidine ring .
- Optimization : Adjust solvent polarity, temperature, and catalyst loading to improve yields. Monitor intermediates via HPLC or TLC.
Q. How can structural characterization be performed for this compound, and what analytical tools are critical?
Methodological Answer:
Q. What safety precautions are required for handling this compound?
Methodological Answer:
- Storage : Store in inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation .
- Hazard Mitigation : Use fume hoods, PPE (gloves, goggles), and avoid inhalation (H335 hazard). Neutralize spills with inert adsorbents .
Advanced Research Questions
Q. How does bromine substitution at the 3-position influence electronic properties and reactivity?
Methodological Answer: Bromine acts as an electron-withdrawing group, directing electrophilic attacks to the 4-position of pyridine. Computational studies (DFT) can map electron density distributions. Experimentally, compare reaction rates of brominated vs. non-brominated analogs in nucleophilic substitution or cross-coupling reactions .
Data Contradiction Note : Conflicting reports on bromine’s steric effects in bulky substituents may arise from solvent polarity differences. Validate via Hammett plots or kinetic isotope effects.
Q. What strategies resolve contradictions in spectroscopic data for pyrrolidine-containing heterocycles?
Methodological Answer:
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Modular Synthesis : Introduce substituents at the pyrrolidine ethyl group (e.g., electron-donating groups to enhance H-bonding).
- Biological Assays : Test analogs against target receptors (e.g., nicotinic acetylcholine receptors) using radioligand binding assays.
- Computational Docking : Use AutoDock or Schrödinger Suite to predict binding affinities based on bromine’s electrostatic contributions .
Q. What computational methods validate crystallographic or spectroscopic data?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
